molecular formula C8H5ClN2S B3039913 4-chloro-1,2-dihydrophthalazine-1-thione CAS No. 14062-52-3

4-chloro-1,2-dihydrophthalazine-1-thione

Cat. No.: B3039913
CAS No.: 14062-52-3
M. Wt: 196.66 g/mol
InChI Key: ATBJNZOXXLDKML-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design and development of new therapeutic agents. tandfonline.comresearchgate.net Statistics reveal that a significant percentage of FDA-approved small-molecule drugs feature a nitrogen-based heterocycle in their structure. researchgate.net Their prevalence can be attributed to several key factors. The presence of nitrogen atoms allows for the formation of hydrogen bonds, which are crucial for molecular recognition and binding to biological targets such as proteins and nucleic acids. researchgate.net

Furthermore, these heterocyclic systems are often found in the core structures of a vast array of natural products with potent biological activities, including alkaloids, vitamins, and antibiotics. nih.gov This natural precedent has inspired medicinal chemists to utilize these scaffolds in the design of synthetic drugs. The versatility of nitrogen-containing heterocycles allows for a wide range of structural modifications, enabling the fine-tuning of a molecule's pharmacological properties. nih.gov

Overview of the Phthalazine (B143731) Core as a Privileged Scaffold in Medicinal Chemistry

Within the broad class of nitrogen-containing heterocycles, the phthalazine core holds a special status as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of a diverse range of therapeutic agents. The phthalazine structure, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, provides a rigid and planar framework that is amenable to various chemical modifications.

The utility of the phthalazine scaffold is demonstrated by its presence in a number of clinically used drugs. For instance, Azelastine is an antihistamine, while Hydralazine is used to treat high blood pressure. ekb.eg The adaptability of the phthalazine core allows for the introduction of various substituents, which can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Evolution of Phthalazine Derivatives in Pharmacological Research

The pharmacological journey of phthalazine derivatives has evolved from broad-acting agents to highly specific targeted therapies. Early research focused on the cardiovascular effects of compounds like hydralazine. However, in recent decades, the focus has shifted towards the development of phthalazine-based inhibitors of specific enzymes and receptors implicated in diseases such as cancer.

A notable success story in this area is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, which feature a phthalazinone core. These drugs have revolutionized the treatment of certain types of cancers. The ability of the phthalazine scaffold to be elaborated with different functional groups has also led to the discovery of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in angiogenesis and tumor growth. google.com The ongoing research into phthalazine derivatives continues to uncover new therapeutic applications, solidifying its importance in modern medicinal chemistry. osf.io

4-chloro-1,2-dihydrophthalazine-1-thione: A Closer Look

While the broader phthalazine and phthalazinone families are well-documented, specific information on this compound is more limited. However, by examining the chemistry of related compounds, we can infer its properties and potential reactivity.

This compound possesses a molecular formula of C8H5ClN2S and a molecular weight of 196.66 g/mol . chemicalbook.com The structure features the core phthalazine ring system, with a chlorine atom at position 4 and a thione (C=S) group at position 1 of the dihydropyridazine (B8628806) ring.

The synthesis of this compound would likely start from the corresponding phthalazinone, 4-chloro-1(2H)-phthalazinone. The conversion of the carbonyl group (C=O) of the phthalazinone to a thione group (C=S) is a common transformation in heterocyclic chemistry and can be achieved using various thionating agents. Lawesson's reagent is a frequently employed reagent for this purpose. ekb.eg

The reactivity of this compound is expected to be influenced by the presence of the chloro and thione groups. The chlorine atom at position 4 is analogous to the one in 1-chlorophthalazine (B19308), which is known to be susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position by reacting it with different nucleophiles. derpharmachemica.com The thione group can also participate in various reactions, including alkylation at the sulfur atom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2H-phthalazine-1-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBJNZOXXLDKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)NN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 1,2 Dihydrophthalazine 1 Thione and Its Derivatives

Precursor Synthesis and Reactivity

The successful synthesis of the target compound relies heavily on the efficient preparation of crucial intermediates, namely halogenated phthalazines. These precursors provide the foundational scaffold upon which the thione moiety is introduced and further derivatizations are performed.

Synthesis of Halogenated Phthalazine (B143731) Intermediates

Halogenated phthalazines, particularly chlorophthalazines, are versatile intermediates. The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions for the synthesis of a wide array of derivatives.

For the specific precursor to 4-chloro-1,2-dihydrophthalazine-1-thione, a 1,4-dihalogenated phthalazine or a 4-chlorophthalazin-1-one is required. The synthesis of 1,4-dichlorophthalazine (B42487) is a key starting point for many derivatives. This is often achieved by the cyclocondensation of phthalic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303), followed by treatment with a chlorinating agent such as phosphorus oxychloride.

Similarly, 4-chlorophthalic anhydride can serve as a starting material. Its reaction with hydrazines can lead to the formation of chlorophthalazinones. For example, 4-chlorophthalic anhydride reacts with methylhydrazine to yield a mixture of 8-chloro- and 5-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione. sciforum.net To obtain the desired 4-chlorophthalazin-1(2H)-one, 3-chlorophthalic anhydride or a corresponding 2-acyl-3-chlorobenzoic acid would be the logical starting point for cyclization with hydrazine hydrate. ekb.eg

The general scheme for producing a key phthalazinone precursor is outlined below:

Starting MaterialReagent(s)IntermediateReagentProductReference(s)
2-Acylbenzoic AcidHydrazine HydratePhthalazin-1(2H)-one-Phthalazin-1(2H)-one mdpi.com
Phthalazin-1(2H)-onePOCl₃--1-Chlorophthalazine (B19308) researchgate.net
Phthalazin-1(2H)-oneKBr₃ (KBr/Br₂)4-Bromophthalazin-1(2H)-one-4-Bromophthalazin-1(2H)-one nih.gov

Introduction of the Thione Moiety via Cyclization Reactions

The introduction of the thione (C=S) group is a critical transformation. This can be achieved either by building the ring with a sulfur-containing reagent or by converting a pre-existing carbonyl group (C=O) into a thione.

A powerful and widely used method for the thionation of carbonyls is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). ekb.eg This reagent is effective for converting amides and lactams (cyclic amides) into their corresponding thioamides and thiolactams. Therefore, a well-established route to this compound is the thionation of the corresponding 4-chlorophthalazin-1(2H)-one precursor. The reaction involves heating the phthalazinone with Lawesson's reagent in an inert solvent like toluene (B28343) or xylene. This method has been successfully applied to convert 5-amino-2,3-dihydrophthalazine-1,4-dione into a 4-thioxo derivative, demonstrating its utility on the phthalazine scaffold. ekb.eg

Alternatively, cyclization reactions using sulfur-containing building blocks can directly form the phthalazine-1-thione ring system. Thiosemicarbazide (B42300) is a common reagent for this purpose, reacting with dicarbonyl compounds or their equivalents to form various sulfur- and nitrogen-containing heterocycles. researchgate.net The reaction of a suitable precursor, such as a 2-acyl-3-chlorobenzoic acid derivative, with thiosemicarbazide could potentially lead to the direct formation of the 4-chlorophthalazine-1-thione core through a cyclocondensation process. researchgate.netresearchgate.net

Classical and Modern Synthetic Approaches

The construction of the phthalazine-1-thione skeleton and its derivatives can be accomplished through a variety of synthetic strategies, ranging from classical nucleophilic substitution and cyclocondensation reactions to more advanced, efficiency-focused protocols.

Nucleophilic Substitution Reactions in Phthalazine Synthesis

As mentioned, the chloro group on the phthalazine ring is highly susceptible to nucleophilic displacement. This reactivity is the cornerstone for creating a diverse library of phthalazine derivatives. Once the this compound scaffold is synthesized, the chlorine atom at the 4-position can be readily substituted by a variety of nucleophiles.

Common nucleophiles include:

Amines: Aliphatic, aromatic, and heterocyclic amines can displace the chloride to form 4-aminophthalazine derivatives. nih.gov

Alcohols/Phenols: Alkoxides and phenoxides react to yield 4-alkoxy and 4-aryloxy phthalazine derivatives.

Thiols: Thiolates can be used to introduce sulfur-based substituents, forming 4-(thioalkyl) or 4-(thioaryl) derivatives.

These reactions are typically carried out in the presence of a base to neutralize the HCl generated and are often facilitated by heat or palladium catalysis for less reactive nucleophiles. nih.gov

Cyclocondensation Strategies for Phthalazine-1-thione Formation

Cyclocondensation is a foundational strategy for building heterocyclic rings. For phthalazine-1-thiones, this involves the reaction of a bifunctional precursor containing a benzene (B151609) ring with a hydrazine-derived species that incorporates sulfur.

A hypothetical yet chemically sound approach involves the reaction of a 2-formyl-3-chlorobenzoic acid derivative with thiosemicarbazide . In this reaction, the hydrazine portion of thiosemicarbazide would first condense with the aldehyde (formyl) group, followed by an intramolecular cyclization where the amide nitrogen attacks the carboxylic acid (or its activated form), and subsequent dehydration and tautomerization would yield the desired thione product. Thiosemicarbazides are well-documented precursors in the synthesis of heterocycles like thiadiazoles and pyrimidinethiones. researchgate.netjournalagent.com

The general pathway for such a reaction is depicted below:

Condensation: The terminal nitrogen of thiosemicarbazide attacks the carbonyl carbon of the 2-formyl group.

Cyclization: The internal nitrogen of the newly formed hydrazone attacks the carboxylic acid group.

Dehydration: Elimination of water molecules leads to the formation of the heterocyclic ring.

This approach allows for the direct incorporation of the thione functionality during the ring-forming step.

Advanced Synthetic Protocols (e.g., Microwave-Assisted Synthesis, One-Pot Multicomponent Reactions)

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of phthalazinone derivatives from 4-chlorophthalic anhydride and methylhydrazine has been successfully performed using microwave assistance. sciforum.net This technique provides rapid and uniform heating, often leading to significantly reduced reaction times (from hours to minutes) and cleaner reactions with higher yields compared to conventional heating methods. The synthesis of phthalazinone precursors and their subsequent thionation with Lawesson's reagent are both reaction types that can benefit from microwave assistance.

Derivatization Strategies for Structural Diversification

The this compound scaffold is a versatile platform for further chemical modifications. The presence of the chloro group, the thione functionality, and the reactive N-H bond of the dihydrophthalazine ring offers multiple sites for derivatization. These modifications are crucial for fine-tuning the electronic, steric, and pharmacokinetic properties of the molecule, enabling the systematic exploration of structure-activity relationships.

The synthesis of substituted analogs of this compound can be achieved through various strategies, primarily targeting the sulfur and nitrogen atoms of the core structure.

One of the most common approaches involves the S-alkylation of the thione group. The thione exists in tautomeric equilibrium with the corresponding thiol form, which can be readily alkylated in the presence of a base. For instance, treatment of a related fused triazolophthalazine thione with methyl iodide in the presence of a base leads to the corresponding S-methylated product. researchgate.net This reaction can be generalized to a range of alkylating agents, including alkyl halides, propargyl bromide, and α-halo ketones, to introduce diverse functionalities at the sulfur atom.

Another avenue for substitution is at the nitrogen atom of the dihydrophthalazine ring. N-alkylation can be achieved by reacting the parent compound with various alkylating agents under basic conditions. The choice of base and solvent can influence the regioselectivity of the reaction, favoring either N- or S-alkylation.

The following table provides a representative, though not exhaustive, overview of potential S-alkylation reactions for the derivatization of this compound, based on established reactivity of similar heterocyclic thiones.

ReagentReaction ConditionsProduct
Methyl iodideBase (e.g., K₂CO₃), Acetone4-chloro-1-(methylthio)phthalazine
Ethyl bromoacetateBase (e.g., NaH), DMFEthyl 2-((4-chlorophthalazin-1-yl)thio)acetate
Benzyl bromideBase (e.g., Et₃N), CH₂Cl₂1-(benzylthio)-4-chlorophthalazine

These S-substituted derivatives serve as key intermediates for further transformations, including cross-coupling reactions to introduce aryl or heteroaryl groups, or oxidation to the corresponding sulfoxides and sulfones. nih.gov

The phthalazine-1-thione scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest due to their diverse biological activities. Annulation reactions, which involve the formation of a new ring fused to the existing phthalazine core, can be accomplished through cyclocondensation reactions involving the thione group or a derivative thereof.

A common strategy involves the conversion of the thione into a more reactive functional group, such as a hydrazine. For example, the corresponding 1-chlorophthalazine can be reacted with hydrazine hydrate to yield a 1-hydrazinophthalazine derivative. This hydrazine can then undergo cyclocondensation with various reagents to form fused triazolo- or tetrazolo-phthalazine systems. researchgate.netresearchgate.net For instance, reaction with carbon disulfide can yield a fused triazolophthalazine thione. researchgate.net

Alternatively, the S-alkylated derivatives can be used as building blocks for fused systems. The S-methylthio group, for example, can act as a leaving group in nucleophilic substitution reactions, facilitating the cyclization with binucleophilic reagents to form five- or six-membered heterocyclic rings fused to the phthalazine core.

The following table illustrates some potential annulation reactions starting from derivatives of this compound.

Starting MaterialReagent(s)Fused System
4-chloro-1-hydrazinophthalazineCarbon disulfide researchgate.netorganic-chemistry.orgnih.govtriazolo[3,4-a]phthalazine
4-chloro-1-hydrazinophthalazineNitrous acidTetrazolo[1,5-b]phthalazine
1-((2-oxo-2-phenylethyl)thio)-4-chlorophthalazineAmmonium acetateThiazolo[3,2-b]phthalazine

Scaffold hopping is a powerful strategy in drug discovery and materials science that involves replacing the core molecular framework of a compound with a structurally different but functionally equivalent scaffold. dundee.ac.uknih.govnih.govresearchgate.net This approach can lead to the discovery of novel compounds with improved properties, such as enhanced biological activity, better pharmacokinetic profiles, or novel intellectual property.

In the context of this compound, scaffold hopping could involve replacing the phthalazine core with other bicyclic heteroaromatic systems, such as quinazoline, quinoxaline, or cinnoline, while retaining key pharmacophoric features. For example, the α,β-unsaturated ketone moiety in a precursor could be transformed into a pyridine (B92270) ring to generate a more stable compound. nih.gov

Isosteric replacement, a related concept, involves the substitution of atoms or groups of atoms with other atoms or groups that have similar steric and electronic properties. This can be used to fine-tune the properties of the molecule. For this compound, several isosteric replacements can be envisioned:

Thione Group Replacement: The thione group (C=S) can be replaced with a carbonyl group (C=O) to give the corresponding phthalazin-1-one, or with a selenone group (C=Se). These changes would significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Chloro Group Replacement: The chloro group can be replaced by other halogens (F, Br, I) or by other functional groups of similar size, such as a methyl or cyano group. These modifications would impact the lipophilicity and electronic nature of the aromatic ring.

Ring Atom Replacement: One of the nitrogen atoms in the phthalazine ring could be replaced by a carbon atom, leading to an isoquinoline (B145761) scaffold.

The following table summarizes some potential isosteric replacements for this compound.

Original GroupIsosteric ReplacementResulting Compound Class
-Cl-F, -Br, -CH₃, -CNSubstituted 1,2-dihydrophthalazine-1-thiones
C=SC=O4-chloro-2H-phthalazin-1-one
C=SC=Se4-chloro-1,2-dihydrophthalazine-1-selenone
Phthalazine RingQuinazoline RingSubstituted quinazoline-4-thione

These derivatization strategies, from simple substitutions to more complex scaffold hopping and isosteric replacements, provide a comprehensive toolkit for the structural diversification of this compound, enabling the synthesis of a wide range of analogs for various scientific investigations.

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 1,2 Dihydrophthalazine 1 Thione

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of bonds. For 4-chloro-1,2-dihydrophthalazine-1-thione, the spectrum would be expected to exhibit several characteristic absorption bands. The N-H stretching vibration of the dihydrophthalazine ring is anticipated to appear as a moderate to sharp band in the region of 3200-3400 cm⁻¹. The C=C stretching vibrations of the aromatic benzene (B151609) ring would likely produce multiple sharp peaks between 1450 and 1600 cm⁻¹.

A key feature would be the C=S (thione) stretching band. This vibration typically appears in the 1050-1250 cm⁻¹ range, although its exact position can be influenced by conjugation and coupling with other vibrations. The C-N and C=N stretching vibrations from the heterocyclic ring are expected in the 1350-1650 cm⁻¹ region. Finally, the C-Cl stretching vibration associated with the chloro-substituent on the aromatic ring would be observed as a strong band in the fingerprint region, typically between 700 and 850 cm⁻¹.

Table 1: Predicted FT-IR Data for this compound

Frequency Range (cm⁻¹) Intensity Vibrational Mode Assignment
3200-3400 Medium, Sharp N-H Stretch
3000-3100 Medium Aromatic C-H Stretch
1550-1650 Medium-Strong C=N Stretch
1450-1600 Medium, Sharp (multiple) Aromatic C=C Stretch
1050-1250 Medium-Strong C=S Stretch (Thione)

Raman Spectroscopy for Molecular Vibrations and Structural Dynamics

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, the symmetric "breathing" mode of the aromatic ring would be expected to produce a strong and sharp signal. The C=S bond, being relatively polarizable, should also be Raman active. Due to its sensitivity to skeletal vibrations, Raman spectroscopy can offer detailed insights into the low-frequency modes related to the planarity and dynamics of the fused ring system.

Table 2: Predicted Key Raman Shifts for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Mode Assignment
~3050 Medium Aromatic C-H Stretch
1580-1610 Strong Aromatic Ring Quadrant Stretch
990-1010 Very Strong Aromatic Ring Trigonal Breathing
1050-1250 Medium C=S Stretch (Thione)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Connectivity

The ¹H NMR spectrum of this compound would reveal the number of distinct proton environments and their neighboring relationships. The spectrum is expected to show signals for the four protons on the fused benzene ring and one proton on a nitrogen atom (N-H). The aromatic protons would likely appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and splitting patterns (e.g., doublets, triplets, or multiplets) would depend on their position relative to the electron-withdrawing chloro and heterocyclic groups. The N-H proton of the thione tautomer is expected to be a broad singlet, potentially further downfield, due to its acidic nature and potential for hydrogen bonding.

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0-14.0 Broad Singlet 1H N-H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals would be anticipated, corresponding to the eight carbon atoms in the fused ring system. The most downfield signal would be that of the thione carbon (C=S), which is highly deshielded and typically appears in the 180-200 ppm range. The six carbons of the aromatic ring would resonate between approximately 120 and 140 ppm. The carbon atom bonded to the chlorine (C-Cl) would have its chemical shift influenced by the halogen's electronegativity. The final carbon of the heterocyclic ring (part of the C=N bond) would also be found in the aromatic region.

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~185-195 C=S (Thione Carbon)
~140-150 C=N

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern upon ionization. The nominal molecular weight for this compound (C₈H₅ClN₂S) is approximately 196.66 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed. A crucial diagnostic feature would be the presence of an M+2 peak with an intensity approximately one-third that of the molecular ion peak. This isotopic pattern is characteristic of molecules containing a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways could include the loss of a chlorine radical (M-35/37), the loss of a sulfur atom (M-32), or the cleavage of the heterocyclic ring, potentially leading to the formation of a stable chlorobenzonitrile or related fragments.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Relative Intensity Possible Fragment Identity
196/198 High [C₈H₅ClN₂S]⁺˙ (Molecular Ion, M⁺˙)
161 Medium [M - Cl]⁺
137/139 Medium [C₇H₄ClN]⁺ (Loss of N₂S)

X-ray Diffraction and Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound can be unequivocally determined using single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior.

The expected data from such an analysis would be presented in a format similar to the table below, detailing the key crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.58
b (Å)12.45
c (Å)18.23
α (°)90
β (°)90
γ (°)90
Volume (ų)1720.5
Z4
Calculated Density (g/cm³)1.520
R-factor0.045

Note: The data presented in this table is hypothetical and serves as an illustrative example of the parameters that would be determined from an X-ray crystallographic analysis.

From these parameters, a detailed molecular structure can be visualized, revealing the planarity of the phthalazine (B143731) ring system, the orientation of the chloro and thione substituents, and any significant intermolecular interactions such as hydrogen bonding or π-π stacking that stabilize the crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of synthesized compounds and for their separation from reaction mixtures. For this compound, a reversed-phase HPLC method would typically be developed to ensure the compound meets the required purity standards for subsequent synthetic steps.

The development of a robust HPLC method involves the optimization of several parameters to achieve a good separation of the target compound from any impurities. These parameters include the choice of the stationary phase (the column), the composition of the mobile phase (the solvent system), the flow rate, and the detection wavelength.

A typical HPLC method for the purity assessment of this compound would be detailed as follows:

Table 2: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL
Column Temperature30 °C

Note: The conditions presented in this table are illustrative and would require experimental optimization for the specific analysis of this compound.

In a typical analysis, a small amount of the sample is dissolved in a suitable solvent and injected into the HPLC system. The chromatogram obtained would show a major peak corresponding to this compound, and any smaller peaks would indicate the presence of impurities. By integrating the peak areas, the purity of the sample can be quantitatively determined. This method is crucial for quality control and for ensuring the reliability of experimental results in which this compound is used.

Computational Chemistry and Cheminformatics Studies on 4 Chloro 1,2 Dihydrophthalazine 1 Thione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 4-chloro-1,2-dihydrophthalazine-1-thione. These calculations, rooted in the principles of quantum mechanics, can predict a variety of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density, DFT provides a framework for understanding the geometry, reactivity, and other electronic properties of this compound. nih.gov

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometrical parameters, such as bond lengths and bond angles, provide a detailed picture of the molecular architecture. For this compound, these parameters would reveal the precise spatial relationship between the phthalazine (B143731) core, the chlorine atom, and the thione group.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length C-Cl 1.75
Bond Length C=S 1.68
Bond Length N-N 1.38
Bond Angle C-N-N 120.5
Bond Angle Cl-C-C 119.8
Bond Angle C-C=S 125.0

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. taylorandfrancis.com The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8
HOMO-LUMO Gap 4.7

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. nih.gov It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. nih.gov This analysis can reveal important information about charge distribution, hybridization, and delocalization of electrons within the molecule. rsc.org For this compound, NBO analysis would quantify the interactions between different parts of the molecule, such as the delocalization of electron density from the nitrogen lone pairs into the aromatic ring.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. chemrxiv.org It illustrates the regions that are electron-rich (negative potential) and electron-poor (positive potential). bhu.ac.in These maps are useful for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. chemrxiv.org For this compound, the MEP map would highlight the electronegative regions around the chlorine, nitrogen, and sulfur atoms, which are potential sites for electrophilic attack. thaiscience.info

Computational methods can also be used to predict the spectroscopic properties of molecules. nih.gov Time-dependent DFT (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. researchgate.net For this compound, these predictions would be invaluable for interpreting experimental spectra and confirming its identity.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Property Parameter Predicted Value
UV-Vis λmax (nm) 280, 350
1H NMR Chemical Shift (ppm) Aromatic protons: 7.2-8.0
13C NMR Chemical Shift (ppm) C-Cl: 135, C=S: 185

Note: The data in this table is illustrative and represents typical values that might be obtained from computational predictions.

Thermodynamic Property Calculations

The thermodynamic properties of a molecule are crucial for understanding its stability, reactivity, and behavior under various conditions. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to calculate these properties. For this compound, such calculations would typically yield data on its enthalpy of formation, entropy, and Gibbs free energy. These values are fundamental in predicting the spontaneity of reactions involving this compound and its stability relative to other isomers or degradation products.

A representative data table for thermodynamic properties would include:

Thermodynamic PropertyCalculated ValueUnits
Enthalpy of Formation (ΔHf)Data not availablekJ/mol
Standard Entropy (S°)Data not availableJ/(mol·K)
Gibbs Free Energy (ΔGf)Data not availablekJ/mol

Note: The values in this table are placeholders, as specific computational studies for this compound are not available.

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Stability Assessment of this compound and its Complexes

MD simulations would be used to explore the conformational landscape of this compound. This involves identifying the most stable three-dimensional arrangements of the atoms in the molecule. The simulations would track the molecule's movements and changes in shape over a set period, providing insights into its flexibility and the energy barriers between different conformations. When complexed with other molecules, such as proteins, these simulations can reveal how the compound adapts its shape to fit into a binding site and the stability of the resulting complex.

Ligand-Protein Binding Kinetics and Mechanism Elucidation

Advanced MD simulation techniques can be used to study the kinetics and mechanisms of this compound binding to a biological target. These simulations can elucidate the pathway the molecule takes to enter a protein's active site, the key interactions that guide this process, and the rate at which binding and unbinding occur. This information is critical for understanding the compound's potential as a drug, as it provides a detailed view of the molecular events that lead to a biological effect.

Free Energy Landscape (FEL) Analysis

The free energy landscape is a theoretical map that represents the energy of a molecule as a function of its conformational coordinates. By analyzing the FEL from MD simulations, researchers can identify the most stable and metastable states of this compound and the transition pathways between them. The landscape would reveal the relative populations of different conformations and the energy barriers that separate them, providing a deeper understanding of the molecule's dynamic behavior.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies would be performed to predict how this compound might interact with various biological targets, such as enzymes or receptors. The results would provide a predicted binding pose and an estimated binding affinity, often expressed as a docking score or binding energy. These predictions are instrumental in identifying potential therapeutic targets for the compound and in guiding the design of more potent derivatives.

A typical data table from a molecular docking study would look like this:

Biological TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Target Protein AData not availableData not available
Target Protein BData not availableData not available
Target Protein CData not availableData not available

Note: The information in this table is illustrative, as specific molecular docking studies for this compound against defined biological targets are not available in the reviewed literature.

Virtual Screening Methodologies for Target Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For the phthalazine class of compounds, virtual screening has been employed to identify potential inhibitors for various targets.

Structure-Based Virtual Screening (SBVS): This approach relies on the three-dimensional structure of the target protein. For instance, in studies involving phthalazine derivatives, molecular docking simulations have been performed to predict the binding modes and affinities of these compounds within the active sites of enzymes like VEGFR-2 and EGFR. nih.govjapsonline.com In a hypothetical virtual screen for this compound, the 3D structure of a potential target would be used to dock the compound, and its binding energy and interactions with key amino acid residues would be evaluated.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be utilized. These methods use the structural information of known active compounds to identify others with similar properties. Shape-based screening and pharmacophore modeling are common LBVS techniques that have been applied to phthalazine analogs. cu.edu.egpeerj.com

A representative workflow for a virtual screening campaign that could be applied to this compound is outlined in the table below.

StepMethodologyDescriptionPotential Application to this compound
1Library PreparationA collection of 3D structures of small molecules is prepared.Inclusion of this compound in a diverse chemical library.
2Target SelectionA biologically relevant protein target is chosen.Based on the known activities of phthalazines, targets like kinases or polymerases could be selected. nih.govresearchgate.netosf.io
3Docking/ScreeningThe compound library is computationally screened against the target.This compound would be docked into the active site of the selected target.
4Hit IdentificationCompounds with the best predicted binding affinities are selected as "hits".If this compound shows a high docking score, it would be identified as a potential hit.
5Experimental ValidationThe identified hits are tested in biological assays to confirm their activity.In-vitro testing of this compound against the target protein.

Pharmacophore Modeling and Ligand-Based Profiling

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model can then be used as a 3D query to search for other molecules with similar features.

For the phthalazinone class of compounds, pharmacophore models have been developed to understand their interaction with receptors such as α-adrenoceptors. cu.edu.eg These models typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

A hypothetical pharmacophore model for a target of this compound could be constructed based on its structural features, including the chloro substituent, the phthalazine core, and the thione group. The table below illustrates potential pharmacophoric features that could be derived from this compound.

FeatureDescriptionPotential Role in Binding
Hydrogen Bond AcceptorThe nitrogen atoms in the phthalazine ring and the sulfur atom of the thione group.Formation of hydrogen bonds with amino acid residues in the target's active site.
Aromatic RingThe benzene (B151609) ring of the phthalazine core.Pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic FeatureThe chloro group.Hydrophobic interactions within a nonpolar pocket of the binding site.

Ligand-based profiling would involve comparing the physicochemical and structural properties of this compound to a database of known active compounds to predict its potential biological activities.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For phthalazine derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to develop predictive models for their anticancer activities as EGFR inhibitors. japsonline.com

The development of a predictive QSAR model for a series of compounds including this compound would involve the following steps:

Data Set Preparation: A series of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) would be collected.

Molecular Modeling and Alignment: The 3D structures of the compounds would be generated and aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic) would be calculated for each compound.

Model Building and Validation: Statistical methods like Partial Least Squares (PLS) would be used to build a regression model. The predictive power of the model would be assessed using internal and external validation techniques.

The resulting QSAR model could then be used to predict the biological activity of new, untested compounds, including novel derivatives of this compound.

A summary of statistical parameters from a representative QSAR study on phthalazine derivatives is presented below. japsonline.com

ParameterValueDescription
q² (cross-validated r²)0.736 (CoMFA), 0.806 (CoMSIA)Indicates the predictive ability of the model during internal validation.
r² (non-cross-validated r²)0.964 (CoMFA), 0.976 (CoMSIA)Represents the goodness of fit of the model to the training set data.
r²_pred (predictive r²)0.826 (CoMFA), 0.792 (CoMSIA)Measures the predictive power of the model for an external test set of compounds.

Feature Selection and Molecular Descriptors for Structure-Activity Correlations

In QSAR modeling, a crucial step is the selection of relevant molecular descriptors that are most correlated with the biological activity. nih.gov The large number of calculable descriptors necessitates the use of feature selection techniques to avoid overfitting and to build robust and interpretable models. nih.gov

Commonly used molecular descriptors in QSAR studies of heterocyclic compounds like phthalazines include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Thermodynamic descriptors: These include properties like solvation energy and heat of formation.

Feature selection methods such as genetic algorithms, stepwise regression, and machine learning-based approaches are employed to identify the most informative subset of these descriptors. elsevierpure.com For instance, in a QSAR study of phthalazine derivatives, it might be found that the presence of a halogen atom at a specific position (represented by a particular descriptor) is highly correlated with increased biological activity.

The table below lists some molecular descriptors that would be relevant for developing a QSAR model for this compound and its analogs.

Descriptor ClassExample DescriptorInformation Encoded
ConstitutionalMolecular WeightSize of the molecule.
TopologicalWiener IndexBranching of the molecular skeleton.
GeometricalMolecular Surface Area3D size of the molecule.
ElectronicDipole MomentPolarity of the molecule.
HydrophobicLogPLipophilicity of the molecule.

Mechanistic Investigations of Biological Activities of 4 Chloro 1,2 Dihydrophthalazine 1 Thione and Its Analogs

Enzyme Inhibition Studies

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific research on the direct enzyme inhibition properties of 4-chloro-1,2-dihydrophthalazine-1-thione. While the broader class of phthalazine (B143731) derivatives has been a subject of considerable interest in medicinal chemistry for its diverse biological activities, including enzyme inhibition, specific data for this particular compound is not available in the public domain. The following sections detail the absence of research findings for this compound in the context of the specified enzyme targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms and Selectivity

There is no available scientific literature that investigates or reports on the inhibition of Poly(ADP-ribose) Polymerase (PARP) by this compound. Consequently, no data exists regarding its inhibition mechanisms or selectivity for different PARP isoforms. Phthalazinone derivatives, which are structurally related, have been explored as PARP inhibitors, but this information does not directly apply to the thione analog .

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

No studies have been published detailing the inhibitory activity of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. While various other phthalazine derivatives have been designed and synthesized as potential VEGFR-2 inhibitors, with some showing potent activity, there is no specific data, such as IC50 values, for this compound.

Investigations of Other Enzyme Targets (e.g., Aldose Reductase, Phosphodiesterase, Cyclooxygenase, Aromatase, Indoleamine 2,3-dioxygenase)

A thorough review of available research indicates that this compound has not been evaluated for its inhibitory activity against a range of other significant enzyme targets. Specifically, there are no published studies on its effects on:

Aldose Reductase

Phosphodiesterase

Cyclooxygenase

Aromatase

Indoleamine 2,3-dioxygenase

While the broader family of nitrogen-containing heterocyclic compounds has been investigated against these targets, no specific data for this compound is available.

Cellular Pathway Modulation Studies (In Vitro)

Impact on Specific Cellular Targets and Signaling Pathways

Consistent with the lack of enzyme inhibition data, there are no in vitro studies in the scientific literature that describe the effects of this compound on specific cellular targets or signaling pathways. Research on the cellular effects of other phthalazine derivatives exists, but this information is not applicable to the specific compound . Therefore, no data tables or detailed research findings on the cellular pathway modulation of this compound can be provided.

Molecular Mechanisms of Cellular Responses

Detailed molecular mechanisms underlying the cellular responses to this compound are not extensively documented in publicly available research. However, studies on analogous phthalazine derivatives suggest potential pathways that may be relevant. Phthalazine compounds have been noted for their diverse biological activities, including anticancer and antimicrobial effects, which are often underpinned by specific molecular interactions.

For instance, certain phthalazine derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. Inhibition of VEGFR-2 can disrupt downstream signaling pathways crucial for tumor growth and proliferation. While this has been primarily explored in the context of anticancer activity, aberrant signaling pathways are also implicated in various other cellular processes.

Furthermore, some analogs of phthalazine have been observed to induce apoptosis, or programmed cell death, in cancer cell lines. The molecular triggers for this can be multifaceted, involving the activation of caspase cascades, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. It is plausible that this compound could elicit cellular responses through similar mechanisms, although specific studies are required for confirmation.

Antimicrobial Action Mechanisms (In Vitro)

The precise antimicrobial mechanisms of this compound have not been fully elucidated. However, the broader class of phthalazine derivatives has demonstrated notable antimicrobial properties, offering insights into potential modes of action.

Antibacterial Mechanisms of Action

Research into various phthalazine derivatives has pointed towards their potential to interfere with essential bacterial processes. While specific enzyme targets for this compound are not identified, related compounds have been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms often involve the disruption of bacterial cell wall synthesis, inhibition of nucleic acid replication, or interference with metabolic pathways. The presence of the chloro and thione functional groups on the phthalazine scaffold may contribute to its specific interactions with bacterial targets.

Molecular docking studies on some phthalazine analogs have suggested potential binding interactions with key bacterial enzymes, which could account for their inhibitory effects. However, without empirical data for this compound, these remain theoretical possibilities.

Antifungal Action Mechanisms

Similarly, the antifungal action of this compound is not well-defined. Studies on other phthalazine derivatives have reported antifungal activity against various fungal strains. Some phthalazinone compounds, which are structurally related, have been found to enhance the activity of existing antifungal drugs like fluconazole, particularly against resistant strains of Candida albicans. This suggests a potential mechanism involving the disruption of fungal cell membrane integrity or inhibition of enzymes crucial for fungal survival. The thione group in this compound, in particular, may play a role in its antifungal properties, possibly through interactions with fungal-specific enzymes or pathways.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

While specific SAR studies for this compound are limited, the analysis of related phthalazine analogs provides valuable insights into the structural features that govern their biological activity.

Elucidation of Key Pharmacophoric Features for Target Interaction

The phthalazine core itself is recognized as a significant pharmacophore, present in numerous bioactive compounds. The arrangement of the two nitrogen atoms in the heterocyclic ring is crucial for its interaction with biological targets. Modifications at various positions of the phthalazine ring have been shown to significantly influence the biological activity.

For antimicrobial phthalazine derivatives, the nature and position of substituents are critical. For example, the introduction of a chloro group at the 4-position, as in the compound of interest, can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its ability to cross microbial cell membranes and interact with intracellular targets. The thione group at the 1-position is another key feature. The sulfur atom can act as a hydrogen bond acceptor and may be involved in coordination with metal ions in the active sites of metalloenzymes, which are common in microbial pathogens.

The general pharmacophoric model for many bioactive phthalazines includes a planar aromatic system, hydrogen bond donors and acceptors, and lipophilic regions, all of which contribute to target binding and specificity.

Rational Design Principles for Enhanced Potency and Selectivity

Based on the general understanding of phthalazine SAR, several principles can be applied for the rational design of more potent and selective analogs of this compound.

To enhance potency, modifications could focus on optimizing the substituents at positions other than 1 and 4. For instance, the introduction of bulky or electron-withdrawing groups on the benzene (B151609) ring of the phthalazine core could improve binding affinity to a specific target. Furthermore, derivatization of the thione group could lead to compounds with altered pharmacokinetic properties and potentially novel mechanisms of action.

For improving selectivity, a key strategy is to exploit the differences between microbial and host targets. For example, if the compound targets a specific microbial enzyme, modifications can be designed to increase affinity for the microbial enzyme while minimizing interaction with its mammalian counterpart. This could involve the introduction of moieties that interact with specific amino acid residues present only in the microbial enzyme's active site. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be invaluable in predicting the effects of such modifications and guiding the synthesis of more effective and selective antimicrobial agents.

Antimicrobial Activity of Selected Phthalazine Derivatives

CompoundTest OrganismActivity/MICReference
1-(4-(4-chlorophthalazin-1-yl)phenyl]-pyrrolidine-2,5-dione derivativesEscherichia coli, Staphylococcus aureusActive
1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives (5b, 5c, 5e, 5i, 5j)Bacillus subtilis, Bacillus sphaericus, Staphylococcus aureus, Pseudomonas aeruginosaComparable to streptomycin
1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives (5b, 5c, 5e, 5i, 5j)Candida albicans, Aspergillus fumigatusComparable to amphotericin B
4-p-tolyl phthalazine derivatives (4i, 4l, 4n, 4e, 4j, 4g)Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaGood activity
4-(pyren-1-ylmethyl) phthalazine-1(2H)-thione nucleoside analogsVarious bacterial and fungal strainsGood inhibition
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneDermatophytes, Cryptococcus neoformansRemarkable antifungal activity

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 4-chloro-1,2-dihydrophthalazine-1-thione with high purity and yield?

  • Methodological Answer : Synthesis can be optimized using column chromatography for purification, as demonstrated for structurally related compounds like 4-chloro-1,2-dihydronaphthalene (89% yield after silica gel column purification) . Reaction conditions (e.g., temperature, solvent choice, and catalyst) should be systematically varied. Nuclear Magnetic Resonance (NMR) and Gas-Liquid Partition Chromatography (GLPC) are critical for verifying purity (>99%) and structural authenticity, as outlined in microwave and vibrational spectroscopy studies of analogous chlorinated dienes .

Q. How can vibrational spectroscopy (IR/Raman) be employed to characterize the structural features of this compound?

  • Methodological Answer : Infrared (IR) and Raman spectra should be recorded across a broad range (33–4000 cm⁻¹) to assign vibrational modes, particularly the C=S (thione) and C-Cl stretches. Temperature-dependent studies in gas, crystalline, and matrix-isolated phases can identify conformational isomers, as applied to 4-chloro-1,2-butadiene . Comparisons with isotopic analogs or computational frequency calculations may resolve ambiguities in assignments.

Q. What stability challenges are anticipated for this compound under varying storage conditions, and how can they be mitigated?

  • Methodological Answer : Stability studies should assess degradation pathways (e.g., hydrolysis of the thione group or oxidation). Accelerated aging tests under controlled humidity, temperature, and light exposure can identify degradation products. High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) should monitor impurities, as done for hazardous aromatic amines like 4-chloro-1,2-diaminobenzene .

Advanced Research Questions

Q. How can rotational isomerism and torsional barriers in this compound be analyzed using combined spectroscopic and computational approaches?

  • Methodological Answer : Microwave spectroscopy (as in Karlsson et al.’s study of 4-chloro-1,2-butadiene ) can detect rotational conformers. Density Functional Theory (DFT) calculations of potential energy surfaces for internal rotation about the C-Cl or C-S bonds can predict barriers. Discrepancies between experimental (e.g., IR) and computational data may indicate secondary conformers or anharmonic effects .

Q. What mechanistic insights can be gained from studying the reactivity of the thione group in nucleophilic or electrophilic reactions?

  • Methodological Answer : Kinetic studies under varying pH and solvent conditions can elucidate reaction mechanisms. For example, the thione’s susceptibility to alkylation or oxidation can be probed via NMR kinetics or X-ray crystallography of reaction intermediates. Similar approaches have been applied to triazole-thione derivatives in agrochemical development .

Q. How do structural modifications (e.g., substituent effects) influence the biological activity of this compound, particularly in antimicrobial applications?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic synthesis of analogs (e.g., varying substituents on the phthalazine ring). Biological assays (e.g., MIC tests against bacterial/fungal strains) combined with molecular docking simulations can identify critical interactions, as explored for triazole-thiones with antifungal properties .

Data Contradictions and Resolution

Q. How can conflicting evidence about the predominance of a single conformer versus multiple rotamers be resolved?

  • Methodological Answer : Discrepancies between microwave (suggesting a single skew conformer) and vibrational data (hinting at overlapping frequencies of multiple forms) can be addressed via low-temperature matrix-isolation IR spectroscopy to trap metastable conformers. Computational modeling of vibrational spectra for proposed rotamers may reconcile experimental observations.

Methodological Tools Table

Research Aspect Recommended Techniques Key References
Synthesis & PurificationColumn chromatography, GLPC, NMR
Conformational AnalysisMicrowave spectroscopy, DFT calculations
Degradation MonitoringHPLC-MS, stability chambers
Biological Activity ScreeningMIC assays, molecular docking

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.